molecular formula C19H32 B14342010 1-(Cyclohexylmethyl)dodecahydroacenaphthylene CAS No. 93802-83-6

1-(Cyclohexylmethyl)dodecahydroacenaphthylene

Cat. No.: B14342010
CAS No.: 93802-83-6
M. Wt: 260.5 g/mol
InChI Key: XBWPEHVHONBVOS-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)dodecahydroacenaphthylene is a complex organic compound that belongs to the class of cycloalkanes. Cycloalkanes are hydrocarbons that contain carbon atoms arranged in a ring structure, with single bonds between the carbon atoms. This particular compound features a cyclohexylmethyl group attached to a dodecahydroacenaphthylene structure, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylmethyl)dodecahydroacenaphthylene typically involves multiple steps, starting with the preparation of the cyclohexylmethyl group and the dodecahydroacenaphthylene core. Common synthetic routes include:

    Hydrogenation: The dodecahydroacenaphthylene core can be synthesized through the hydrogenation of acenaphthylene under high pressure and temperature conditions.

    Alkylation: The cyclohexylmethyl group can be introduced via alkylation reactions using cyclohexylmethyl halides and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure hydrogenation and the use of robust catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)dodecahydroacenaphthylene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenation and other substitution reactions can occur, introducing different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogenation using chlorine or bromine in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(Cyclohexylmethyl)dodecahydroacenaphthylene has various applications in scientific research, including:

    Chemistry: Used as a model compound for studying cycloalkane reactions and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)dodecahydroacenaphthylene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors on cell membranes.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simpler cycloalkane with a single ring structure.

    Cyclohexylmethane: Contains a cyclohexyl group attached to a methane molecule.

    Dodecahydroacenaphthylene: The core structure without the cyclohexylmethyl group.

Uniqueness

1-(Cyclohexylmethyl)dodecahydroacenaphthylene is unique due to its combination of a cyclohexylmethyl group and a dodecahydroacenaphthylene core, which imparts distinct chemical and physical properties

Properties

CAS No.

93802-83-6

Molecular Formula

C19H32

Molecular Weight

260.5 g/mol

IUPAC Name

1-(cyclohexylmethyl)-1,2,3,3a,4,5,5a,6,7,8,8a,8b-dodecahydroacenaphthylene

InChI

InChI=1S/C19H32/c1-2-6-14(7-3-1)12-17-13-16-10-4-8-15-9-5-11-18(17)19(15)16/h14-19H,1-13H2

InChI Key

XBWPEHVHONBVOS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2CC3CCCC4C3C2CCC4

Origin of Product

United States

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